Bienvenue dans la boutique en ligne BenchChem!

Benzohydroxamic Acid Sodium Salt

Solubility Formulation Analytical Chemistry

Benzohydroxamic Acid Sodium Salt (CAS 22513-32-2), also referred to as Sodium Benzohydroxamate, is the monosodium salt of benzohydroxamic acid (BHA). It belongs to the hydroxamic acid class—weak organic acids characterized by the R-CO-NH-OH functional group.

Molecular Formula C7H8NNaO3
Molecular Weight 177.13 g/mol
CAS No. 22513-32-2
Cat. No. B1324513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzohydroxamic Acid Sodium Salt
CAS22513-32-2
Molecular FormulaC7H8NNaO3
Molecular Weight177.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)N[O-].O.[Na+]
InChIInChI=1S/C7H6NO2.Na.H2O/c9-7(8-10)6-4-2-1-3-5-6;;/h1-5H,(H-,8,9,10);;1H2/q-1;+1;
InChIKeyCTXNFHAZPJAZQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzohydroxamic Acid Sodium Salt (CAS 22513-32-2): Core Identity and Procurement-Relevant Characteristics


Benzohydroxamic Acid Sodium Salt (CAS 22513-32-2), also referred to as Sodium Benzohydroxamate, is the monosodium salt of benzohydroxamic acid (BHA). It belongs to the hydroxamic acid class—weak organic acids characterized by the R-CO-NH-OH functional group [1]. The sodium salt form confers substantially enhanced aqueous solubility compared to the parent free acid (BHA, CAS 495-18-1), making it the preferred form for applications requiring aqueous media . The compound functions as a potent metal chelator via O,O-bidentate coordination and serves as an inhibitor of multiple metalloenzymes including urease, ribonucleotide reductase, matrix metalloproteinases, and histone deacetylases (HDACs) [1][2]. Typical commercial specifications include purity ≥98% (HPLC/T), molecular formula C7H6NNaO2 (anhydrous MW 159.12 g/mol) or C7H8NNaO3 (hydrate, MW 177.13 g/mol) .

Why Benzohydroxamic Acid Sodium Salt Cannot Be Replaced by Generic Hydroxamic Acids in Critical Applications


Substituting Benzohydroxamic Acid Sodium Salt with alternative hydroxamates—such as acetohydroxamic acid (AHA), salicylhydroxamic acid (SHA), or the parent free acid BHA—introduces quantifiable losses in performance that directly affect experimental reproducibility and process efficiency. The sodium salt's ionic character eliminates the pH adjustment steps often required when using the poorly soluble free acid (water solubility: BHA free acid ≈ 2.25 g/100 mL at 6°C vs. freely soluble sodium salt) [1]. Critically, the benzohydroxamic acid scaffold exhibits target-specific potency differences spanning three orders of magnitude compared to structurally similar hydroxamates: for tyrosinase, BHA (Ki = 7 nM) is approximately 30- to 600-fold more potent than the clinically used HDAC inhibitors vorinostat and panobinostat (Ki = 0.2–4.2 μM) [2]; for myeloperoxidase, however, salicylhydroxamic acid binds approximately 1,000-fold more strongly than BHA [3]. These target-dependent selectivity differences mean that indiscriminate substitution yields irreproducible results.

Quantitative Differentiation Evidence: Benzohydroxamic Acid Sodium Salt vs. Closest Analogs


Aqueous Solubility Advantage: Sodium Salt vs. Free Acid BHA

The sodium salt form eliminates the poor aqueous solubility bottleneck of the parent free acid. The free acid benzohydroxamic acid (CAS 495-18-1) has a reported water solubility of approximately 2.25 g/100 mL at 6°C (22 g/L), requiring either heating or co-solvent addition for dissolution at higher concentrations [1]. In contrast, Benzohydroxamic Acid Sodium Salt is described as 'freely soluble in water due to its ionic nature' across multiple vendor technical datasheets, enabling direct preparation of aqueous stock solutions without pH adjustment . This property is critical for biochemical assays, metal extraction procedures, and any application where organic co-solvents interfere with the system under study.

Solubility Formulation Analytical Chemistry

Metal Chelation Potency: BHA vs. Acetohydroxamic Acid — Sc(III) Complex Stability

In a direct head-to-head potentiometric study, the binary ligand complexes of benzohydroxamic acid (Bha) and acetohydroxamic acid (Aha) with Sc(III), Y(III), and La(III) were compared at 25°C and I = 0.10 M NaCl. The protonation constant (log K_H2L) for Bha was 8.83 ± 0.01, versus 9.36 ± 0.01 for Aha [1]. The 1:1 metal-ligand stability constant (log β110) for Bha-Sc(III) was 6.87 ± 0.04, compared to 5.54 ± 0.03 for Aha-Sc(III)—representing approximately 21-fold higher stability for the Bha complex (Δlog β = 1.33) [1]. This trend extends to the 1:2 and 1:3 complexes, where Bha consistently outperforms Aha (e.g., log β120 for Bha-Sc(III) = 13.02 vs. Aha-Sc(III) = 11.89; log β130 for Bha-Sc(III) = 18.12 vs. Aha-Sc(III) = 15.81) [1]. The enhanced stability of Bha complexes is attributed to the aromatic phenyl ring contributing to hydrophobic interactions and electron delocalization.

Metal Chelation Stability Constant Coordination Chemistry

Urease Inhibition Potency: BHA vs. Ecabet Sodium — Mechanistic Distinction by Reversibility

A direct comparative study of jack bean urease inhibition demonstrated that benzohydroxamic acid (BHA) acts as a specific, reversible urease inhibitor with an IC50 of 0.5 μg/mL, compared to ecabet sodium's IC50 of 2,100 μg/mL—a 4,200-fold potency advantage for BHA [1]. Critically, the mechanistic distinction is operationally significant: upon dilution of the enzyme-inhibitor incubation mixture, urease activity depressed by BHA gradually reverted (confirming reversibility), whereas activity depressed by ecabet did not recover (irreversible denaturation) [1]. Further, in a comparative study of bacterial (Proteus vulgaris) vs. plant (jack bean) urease, BHA showed pronounced differential inhibition: I50 = 2.5 × 10⁻⁵ M for bacterial urease vs. I50 = 3.8 × 10⁻⁷ M for plant urease—a 66-fold selectivity window, indicating that the phenyl group of BHA engages differently with the active sites of phylogenetically distinct ureases [2].

Urease Inhibition Helicobacter pylori IC50

Tyrosinase Inhibition: BHA (Ki = 7 nM) vs. Clinical HDAC Inhibitors Vorinostat and Panobinostat

In a comprehensive study evaluating hydroxamate-containing molecules as tyrosinase inhibitors, benzohydroxamic acid (BHA) emerged as the most potent compound tested, with an inhibitory constant (Ki) of 7 nM against mushroom tyrosinase [1]. By comparison, the clinically approved HDAC inhibitors vorinostat (SAHA) and panobinostat—which also contain hydroxamic acid zinc-binding groups—exhibited Ki values in the submicromolar range (approximately 0.2–4.2 μM), making BHA approximately 30- to 600-fold more potent [1]. The mechanism was confirmed via differential scanning fluorimetry, demonstrating that direct binding to the dicopper active site mediates inhibition, distinct from the zinc-chelation mechanism in HDAC inhibition [1]. This quantitative potency gap is structurally significant: BHA's compact phenyl-hydroxamate scaffold provides optimal fit to the binuclear copper center, whereas the bulkier cap groups of vorinostat and panobinostat introduce steric hindrance.

Tyrosinase Melanin Ki Dicopper Enzyme

Corrosion Inhibition Efficiency: BHA (98.49%) vs. AHA (95.90%) on Copper in HCl

A gravimetric and electrochemical study directly comparing acetohydroxamic acid (AHA) and benzohydroxamic acid (BHA) as corrosion inhibitors for copper in 1 M HCl demonstrated that BHA achieved a maximum inhibition efficiency of 98.49%, compared to 95.90% for AHA [1]. Both compounds acted as mixed-type inhibitors adsorbing via the Langmuir isotherm model, but the aromatic phenyl ring of BHA conferred stronger spontaneous adsorption (more negative ΔG_ads) and higher surface coverage at equivalent concentrations [1]. In a broader comparison across three hydroxamic acids on mild steel in acidic medium, the inhibition efficiency order was: octanohydroxamic acid (OHA, 96.37%) > BHA (95.69%) > AHA (93.29%) [2]. BHA's intermediate hydrophobicity (logP ≈ 1.2–1.4) provides a favorable balance between aqueous solubility and metal surface affinity, positioning it as the optimal choice when both water compatibility and high inhibition efficiency are required .

Corrosion Inhibition Copper Electrochemistry

HDAC Isozyme Selectivity Profile: Benzohydroxamic Acid as a Scaffold for HDAC6/8-Selective Inhibitor Design

The 2017 comprehensive review by De Vreese and D'hooghe classified benzohydroxamic acid-based HDAC inhibitors into four distinct selectivity classes: (i) HDAC6-selective (the predominant class), (ii) pan-HDAC, (iii) HDAC8-selective, and (iv) dual HDAC6/8-selective inhibitors [1]. In contrast, aliphatic hydroxamates such as SAHA (vorinostat; a suberoylanilide hydroxamic acid) function as pan-HDAC inhibitors with competitive, fast-on/fast-off binding kinetics [2]. The benzohydroxamic acid scaffold, through systematic substitution on the phenyl ring, enables tuning of isoform selectivity: meta-substituted benzohydroxamates preferentially target HDAC6 and HDAC8 over class I HDACs (HDAC1/2/3), whereas para-substitution or unsubstituted BHA retains broader activity [1][3]. Representative benzohydroxamate-based inhibitors achieve IC50 values in the low nanomolar range against HDAC6 (e.g., 34 nM for compound 7j) with improved genotoxicity profiles compared to pan-HDAC inhibitors [4].

HDAC6 HDAC8 Isoform Selectivity Cancer

Procurement-Driven Application Scenarios for Benzohydroxamic Acid Sodium Salt


Aqueous-Phase Metal Ion Extraction and Analytical Determination

For analytical chemistry laboratories performing colorimetric or extractive determination of transition metals (Fe, V, U, Cu) in aqueous samples, the sodium salt form eliminates the dissolution bottleneck of the free acid. The ~21-fold stronger Sc(III) complex stability of BHA over acetohydroxamic acid (log β110 = 6.87 vs. 5.54) [1] directly enables lower detection limits and more complete metal ion recovery. The freely water-soluble sodium salt can be used directly to prepare chelating solutions without organic co-solvents, preserving compatibility with aqueous analytical workflows .

Urease Inhibition Studies Requiring Reversible, Titratable Inhibition

For researchers investigating urease enzymology or screening Helicobacter pylori urease inhibitors, BHA provides a benchmark reversible inhibitor with an IC50 of 0.5 μg/mL—4,200-fold more potent than ecabet sodium (IC50 = 2,100 μg/mL) [2]. Unlike irreversible inhibitors that denature the enzyme, BHA's reversibility (activity recovery upon dilution) enables proper kinetic analyses, Ki determinations, and competitive binding studies. The 66-fold selectivity difference between bacterial and plant ureases also provides a useful tool for comparative active-site studies [3].

Tyrosinase Inhibition for Melanogenesis Research and Cosmetic Development

For cosmetic and dermatological research programs targeting melanin production, BHA (Ki = 7 nM) delivers low-nanomolar potency—30- to 600-fold greater than the clinical HDAC drugs vorinostat and panobinostat—making it the most potent hydroxamate-based tyrosinase inhibitor identified to date [4]. Its direct binding to the dicopper active site (confirmed by differential scanning fluorimetry) provides a well-characterized mechanism for structure-activity relationship studies [4]. The sodium salt's water solubility facilitates formulation into aqueous screening assays without DMSO interference.

Corrosion Inhibitor Formulation for Copper and Mild Steel Protection in Acidic Media

For industrial chemical suppliers formulating corrosion inhibitor packages, BHA offers a documented 98.49% inhibition efficiency on copper in 1 M HCl—2.6 percentage points higher than AHA (95.90%) [5]. On mild steel, BHA (95.69%) similarly outperforms AHA (93.29%), and BHA's intermediate logP (~1.2) provides an optimal balance between water compatibility for formulation and hydrophobic surface adsorption for protection [5]. The sodium salt form further simplifies formulation by enabling direct dissolution into aqueous inhibitor blends.

Quote Request

Request a Quote for Benzohydroxamic Acid Sodium Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.